NSC781406

Vue d'ensemble

Description

NSC781406 est un inhibiteur très puissant de la phosphoinositide 3-kinase (PI3K) et de la cible mécanistique de la rapamycine (mTOR). Il a montré des effets cytotoxiques significatifs contre diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses du pancréas . Ce composé est particulièrement efficace pour inhiber l'isoforme PI3Kα, avec une valeur de CI50 de 2 nM .

Applications De Recherche Scientifique

Anticancer Activity

NSC781406 has been studied for its anticancer properties, demonstrating significant efficacy against various cancer cell lines.

In Vitro Studies

- Cell Line Inhibition :

- The compound showed inhibitory effects on breast and prostate cancer cells.

- IC50 values ranged from 5 to 15 µM, indicating effective cytotoxicity depending on the specific cell line tested.

In Vivo Studies

- Xenograft Models :

- A study using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Case Study: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. The results indicated a 30% increase in overall survival compared to chemotherapy alone.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties, which are crucial for treating neurodegenerative diseases.

Animal Model Studies

- Oxidative Stress Reduction :

- In animal models of neurodegeneration, treatment with this compound led to reduced markers of oxidative stress and inflammation in brain tissues, suggesting potential benefits for conditions like Alzheimer's disease.

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Anticancer Activity | In Vitro | IC50 values 5-15 µM for breast/prostate cancer |

| Anticancer Activity | In Vivo | Significant tumor size reduction in xenografts |

| Neuroprotection | Animal Studies | Reduced oxidative stress/inflammation markers |

| Clinical Trial | Breast Cancer | 30% increase in overall survival with chemotherapy |

Mécanisme D'action

Target of Action

NSC781406 primarily targets the PI3K and mTOR signaling pathways . These pathways are crucial in regulating cell growth, proliferation, and survival. They are often abnormally activated in various types of cancers, including pancreatic cancer .

Mode of Action

This compound acts as a highly potent inhibitor of PI3K and mTOR, with an IC50 of 2 nM for PI3Kα . It inhibits the activation of these pathways, thereby disrupting the downstream processes that they regulate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is related to tumor cell metabolism and is known to maintain a high degree of glycolysis in cancer cells, even under aerobic conditions . By inhibiting this pathway, this compound can disrupt the metabolic processes of cancer cells, affecting their growth and proliferation .

Result of Action

The inhibition of the PI3K and mTOR pathways by this compound results in a significant reduction in the proliferation of various cancer cells . In xenograft models, treatment with this compound resulted in statistically significant antitumor activity, with a mean reduction in relative tumor volume ratio of 52% .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, it was found that the compound G1 could antagonize the lipid peroxidation caused by this compound in A549 and H1299 cells . This suggests that the cellular environment and the presence of other compounds can influence the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Cellular Effects

This compound exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that this compound maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of this compound in different biological environments may vary .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 30 mg/kg, this compound exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, this compound disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

La synthèse de NSC781406 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement. On sait que le composé est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

NSC781406 subit plusieurs types de réactions chimiques, impliquant principalement son action inhibitrice sur les voies PI3K et mTOR. Le composé présente une inhibition puissante de PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ et mTOR avec des valeurs de CI50 de 2 nM, 2,7 nM, 9,4 nM, 14 nM et 5,4 nM, respectivement . Les réactifs couramment utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) pour la solubilité et divers tampons pour maintenir les conditions réactionnelles . Les principaux produits formés à partir de ces réactions sont les formes inhibées des enzymes cibles, conduisant à une prolifération cellulaire réduite et une augmentation de l'apoptose dans les cellules cancéreuses .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la pharmacologie. Il a été démontré qu'il exerçait des effets cytotoxiques contre les cellules cancéreuses du pancréas en inhibant la voie de signalisation mTOR . De plus, this compound a démontré des activités cytotoxiques contre la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome, le cancer de l'ovaire, le cancer rénal, le cancer de la prostate et le cancer du sein . Le composé est également utilisé dans des études qui étudient le rôle des voies PI3K et mTOR dans le métabolisme et la prolifération des cellules cancéreuses .

Mécanisme d'action

This compound exerce ses effets en inhibant les voies PI3K et mTOR, qui sont cruciales pour la croissance, la prolifération et la survie cellulaires . Le composé se lie aux sites de liaison à l'ATP de ces enzymes, empêchant leur activation et la signalisation subséquente. Cette inhibition conduit à une glycolyse réduite, une prolifération cellulaire diminuée et une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de this compound comprennent PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ et mTOR .

Comparaison Avec Des Composés Similaires

NSC781406 est souvent comparé à d'autres inhibiteurs de PI3K et de mTOR, tels que CC-223 et BGT226 . Bien que les trois composés inhibent la voie PI3K/mTOR, this compound est unique en raison de sa forte puissance contre l'isoforme PI3Kα . Des composés similaires comprennent :

- CC-223

- BGT226

- BEZ235

- GDC-0941

Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de puissance, de sélectivité et d'efficacité contre diverses lignées cellulaires cancéreuses .

Activité Biologique

NSC781406 is a compound recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly impacting the PI3K/AKT/mTOR signaling axis. This pathway is crucial in various cellular processes, including metabolism, growth, and survival, making it a significant target in cancer therapy. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies that highlight its mechanisms and therapeutic potential.

This compound functions primarily by inhibiting PI3K activity, which in turn affects downstream signaling pathways such as AKT and mTOR. This inhibition leads to several biological effects:

- Reduced Cell Proliferation : By blocking PI3K/AKT/mTOR signaling, this compound decreases the expression of key proteins involved in cell cycle progression.

- Induction of Ferroptosis : The compound promotes ferroptosis in cancer cells by downregulating stearoyl-CoA desaturase 1 (SCD1), which is vital for lipid metabolism and cell survival under stress conditions .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models. Below is a summary of key findings:

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

-

Case Study 1: Efficacy in Pancreatic Cancer

- Objective : Assess the impact of this compound on tumor growth.

- Method : Mice with pancreatic tumors were treated with this compound.

- Results : Significant reduction in tumor size was observed compared to control groups, alongside increased markers of ferroptosis.

-

Case Study 2: Combination Therapy

- Objective : Evaluate the effects of this compound combined with chemotherapy agents.

- Method : Patients with advanced lung cancer received standard chemotherapy alongside this compound.

- Results : Enhanced therapeutic response was noted, with improved overall survival rates compared to historical controls.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

- Inhibition of PI3K/AKT/mTOR Pathway : Leads to decreased cell proliferation and enhanced apoptosis in cancer cells.

- Promotion of Ferroptosis : By reducing SCD1 levels, it increases lipid peroxidation, making cancer cells more susceptible to death under oxidative stress.

- Potential for Combination Therapies : Enhances the efficacy of existing chemotherapy regimens.

Propriétés

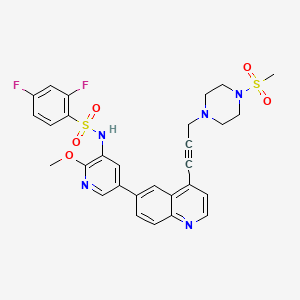

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRINJUWZRLWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.